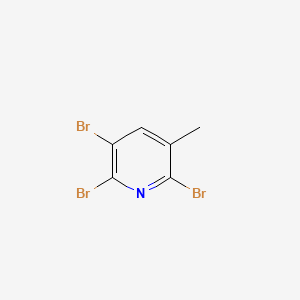

2,3,6-Tribromo-5-methylpyridine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2,3,6-tribromo-5-methylpyridine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4Br3N/c1-3-2-4(7)6(9)10-5(3)8/h2H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XXEWSVZWDLDXRE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(N=C1Br)Br)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4Br3N | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60652105 | |

| Record name | 2,3,6-Tribromo-5-methylpyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60652105 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

329.81 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

393516-82-0 | |

| Record name | 2,3,6-Tribromo-5-methylpyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60652105 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Rational Synthesis of 2,3,6-Tribromo-5-methylpyridine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide outlines a rationally designed, multi-step synthesis for the novel compound 2,3,6-Tribromo-5-methylpyridine. While the direct synthesis or discovery of this specific isomer is not prominently documented in existing literature, this document provides a robust, hypothetical synthetic pathway based on well-established principles of pyridine chemistry and halogenation reactions. The proposed methodology is constructed from analogous syntheses of related polybrominated methylpyridines, offering a predictive framework for its successful laboratory preparation. This guide is intended to serve as a foundational resource for researchers engaged in the synthesis of novel pyridine-based scaffolds for applications in pharmaceutical and agrochemical research.

Introduction and Rationale

Halogenated pyridines are crucial building blocks in the synthesis of a wide range of functional molecules, including pharmaceuticals, agrochemicals, and ligands for metal complexes.[1] The specific substitution pattern of halogens on the pyridine ring dictates the molecule's reactivity and its utility as a synthetic intermediate. Polysubstituted pyridines, in particular, offer multiple points for further functionalization, enabling the construction of complex molecular architectures.

This compound represents a synthetically valuable, yet underexplored, scaffold. The presence of three bromine atoms at distinct positions offers a versatile platform for sequential and site-selective cross-coupling reactions, such as the Suzuki-Miyaura coupling, to introduce diverse substituents.[2] The methyl group at the 5-position further modulates the electronic properties and steric environment of the pyridine ring.

This guide details a proposed synthetic route to this compound, starting from commercially available 3-methylpyridine. The synthetic strategy is designed to control the regioselectivity of the bromination steps through the strategic use of directing groups and established reaction conditions.

Proposed Synthetic Pathway

The proposed synthesis of this compound is a multi-step process designed to overcome the challenges of controlling the regioselectivity of direct bromination on an activated pyridine ring. The pathway involves the initial synthesis of a key intermediate, 2-amino-5-methylpyridine, followed by a series of bromination and diazotization reactions.

Diagram: Proposed Synthetic Route

Caption: Proposed multi-step synthesis of this compound.

Detailed Experimental Protocols

Step 1: Synthesis of 2-Amino-5-methylpyridine

This initial sequence transforms 3-methylpyridine into the key intermediate 2-amino-5-methylpyridine.

3.1. Synthesis of 3-Methylpyridine N-oxide

-

Rationale: The N-oxide is formed to activate the pyridine ring for electrophilic nitration, primarily at the 2- and 6-positions.

-

Procedure:

-

To a solution of 3-methylpyridine (1.0 eq) in a suitable solvent such as dichloromethane, add meta-chloroperoxybenzoic acid (m-CPBA) (1.1 eq) portion-wise at 0 °C.

-

Allow the reaction to warm to room temperature and stir for 12-16 hours.

-

Monitor the reaction by thin-layer chromatography (TLC).

-

Upon completion, wash the reaction mixture with a saturated sodium bicarbonate solution to remove excess m-CPBA and the resulting meta-chlorobenzoic acid.

-

Extract the aqueous layer with dichloromethane.

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 3-methylpyridine N-oxide.

-

3.2. Synthesis of 2-Nitro-5-methylpyridine

-

Rationale: Nitration of the N-oxide occurs selectively at the 2-position due to steric hindrance from the methyl group at the 3-position.

-

Procedure:

-

Add 3-methylpyridine N-oxide (1.0 eq) slowly to a mixture of concentrated sulfuric acid and fuming nitric acid at 0 °C.

-

Carefully heat the mixture to 90 °C and maintain for 2-3 hours.

-

Cool the reaction mixture to room temperature and pour it onto crushed ice.

-

Neutralize the solution with a base, such as sodium hydroxide, until a precipitate forms.

-

Filter the precipitate, wash with cold water, and dry to obtain 2-nitro-5-methylpyridine.

-

3.3. Synthesis of 2-Amino-5-methylpyridine

-

Rationale: The nitro group is reduced to an amino group, which will serve as a directing group in subsequent bromination steps.

-

Procedure:

-

To a mixture of 2-nitro-5-methylpyridine (1.0 eq) and ammonium chloride in a mixture of ethanol and water, add iron powder (3.0 eq).

-

Heat the mixture to reflux for 4-6 hours.

-

Monitor the reaction by TLC.

-

Upon completion, filter the hot reaction mixture through celite to remove the iron catalyst.

-

Concentrate the filtrate under reduced pressure to remove the ethanol.

-

Make the aqueous solution basic with sodium carbonate and extract with ethyl acetate.

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate to yield 2-amino-5-methylpyridine.

-

Step 2: Synthesis of 2,6-Dibromo-5-methylpyridine

This sequence introduces the first two bromine atoms onto the pyridine ring.

4.1. Protection of the Amino Group

-

Rationale: The amino group is protected as an acetamide to modulate its directing effect and prevent side reactions during bromination.

-

Procedure:

-

Dissolve 2-amino-5-methylpyridine (1.0 eq) in acetic anhydride.

-

Heat the mixture gently for 1-2 hours.

-

Cool the reaction mixture and pour it into cold water to precipitate the product.

-

Filter the solid, wash with water, and dry to obtain 2-acetamido-5-methylpyridine.

-

4.2. Bromination of 2-Acetamido-5-methylpyridine

-

Rationale: The acetamido group directs bromination to the ortho and para positions. In this case, the 3- and 6- positions.

-

Procedure:

-

To a solution of 2-acetamido-5-methylpyridine (1.0 eq) in acetic acid, add N-bromosuccinimide (NBS) (2.2 eq) portion-wise.

-

Stir the reaction at room temperature for 24 hours.

-

Pour the reaction mixture into water and neutralize with a base.

-

Extract the product with a suitable organic solvent.

-

Dry the organic layer and concentrate to yield 2-acetamido-3,6-dibromo-5-methylpyridine.

-

4.3. Deprotection of the Amino Group

-

Rationale: The protecting group is removed to regenerate the amino group for the subsequent diazotization reaction.

-

Procedure:

-

Reflux 2-acetamido-3,6-dibromo-5-methylpyridine in a mixture of concentrated hydrochloric acid and ethanol.

-

Monitor the reaction by TLC.

-

Upon completion, cool the mixture and neutralize with a base to precipitate the product.

-

Filter, wash with water, and dry to obtain 2-amino-3,6-dibromo-5-methylpyridine.

-

4.4. Diazotization and Bromination (Sandmeyer-type Reaction)

-

Rationale: The amino group is converted to a diazonium salt, which is then displaced by a bromide ion to introduce the second bromine at the 2-position. A similar procedure is described for the synthesis of 2,5-dibromo-3-methylpyridine.[3]

-

Procedure:

-

Suspend 2-amino-3,6-dibromo-5-methylpyridine (1.0 eq) in a solution of hydrobromic acid.

-

Cool the mixture to 0-5 °C in an ice bath.

-

Add a solution of sodium nitrite (1.1 eq) in water dropwise, maintaining the temperature below 5 °C.

-

Stir the reaction for 1-2 hours at 0-5 °C.

-

Slowly warm the reaction to room temperature and then heat to 50-60 °C until nitrogen evolution ceases.

-

Cool the mixture, neutralize with a base, and extract with an organic solvent.

-

Dry the organic phase and concentrate to yield 2,6-dibromo-5-methylpyridine.

-

Step 3: Final Bromination to this compound

This final step introduces the third bromine atom at the 3-position.

-

Rationale: The pyridine ring is now deactivated by two bromine atoms, requiring harsh conditions for the final electrophilic bromination at the remaining vacant position.

-

Procedure:

-

To a solution of 2,6-dibromo-5-methylpyridine in oleum (fuming sulfuric acid), add bromine (1.2 eq) dropwise at room temperature.

-

Heat the reaction mixture to 120-140 °C for several hours in a sealed tube.

-

Monitor the reaction by GC-MS.

-

Upon completion, cool the reaction mixture and carefully pour it onto crushed ice.

-

Neutralize the solution with a strong base.

-

Extract the product with a suitable organic solvent.

-

Wash the organic layer with a sodium thiosulfate solution to remove any remaining bromine.

-

Dry the organic phase, concentrate, and purify by column chromatography or recrystallization to obtain this compound.

-

Characterization

The identity and purity of the synthesized this compound should be confirmed using a combination of spectroscopic and analytical techniques:

| Technique | Expected Observations |

| ¹H NMR | A singlet for the methyl protons and a singlet for the aromatic proton at the 4-position. |

| ¹³C NMR | Six distinct signals corresponding to the six carbon atoms of the pyridine ring and the methyl group. |

| Mass Spectrometry | A molecular ion peak corresponding to the exact mass of C₆H₄Br₃N, with the characteristic isotopic pattern for three bromine atoms. |

| FT-IR Spectroscopy | Characteristic peaks for C-H, C=C, and C=N stretching vibrations of the substituted pyridine ring. |

| Melting Point | A sharp melting point is indicative of a pure compound. |

Safety and Handling

-

General Precautions: All manipulations should be performed in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety glasses, lab coat, and chemical-resistant gloves, must be worn at all times.

-

Reagent-Specific Hazards:

-

Bromine: Highly corrosive and toxic. Handle with extreme care.

-

Oleum (Fuming Sulfuric Acid): Extremely corrosive and reacts violently with water.

-

m-CPBA: A potential explosive, especially when impure.

-

N-Bromosuccinimide: A lachrymator and irritant.

-

-

Waste Disposal: All chemical waste should be disposed of in accordance with institutional and local regulations.

Conclusion

This technical guide provides a comprehensive and scientifically grounded, albeit hypothetical, pathway for the synthesis of this compound. By leveraging established methodologies in pyridine chemistry, this document serves as a valuable starting point for the practical synthesis of this novel and potentially useful chemical entity. The successful execution of this synthesis will provide access to a versatile building block for the development of new molecules with potential applications in medicinal chemistry and materials science.

References

physicochemical properties of 2,3,6-Tribromo-5-methylpyridine

An In-depth Technical Guide to the Physicochemical Properties of 2,3,6-Tribromo-5-methylpyridine

Prepared by: Gemini, Senior Application Scientist

Introduction

This compound is a halogenated pyridine derivative that serves as a versatile intermediate in modern organic synthesis. Its unique substitution pattern, featuring three reactive bromine atoms and a methyl group on the pyridine core, makes it a valuable building block for constructing more complex molecules.[1] The strategic placement of these functional groups allows for selective chemical transformations, including nucleophilic substitutions and metal-catalyzed cross-coupling reactions.[1] This guide provides a comprehensive overview of the known , alongside detailed, field-proven protocols for their empirical determination and characterization. The methodologies described herein are designed for researchers, chemists, and drug development professionals who require a robust understanding of this compound for applications in medicinal chemistry, agrochemicals, and materials science.[1][2][3]

Chemical Identity and Structure

A precise understanding of a compound's identity is the foundation of all subsequent scientific investigation. The following table summarizes the key identifiers for this compound.

| Identifier | Value | Source |

| CAS Number | 393516-82-0 | [1][4][5] |

| IUPAC Name | This compound | [1] |

| Molecular Formula | C₆H₄Br₃N | [1] |

| Molecular Weight | 329.81 g/mol | [1] |

| Canonical SMILES | CC1=CC(=C(N=C1Br)Br)Br | [1] |

| InChI Key | XXEWSVZWDLDXRE-UHFFFAOYSA-N | [1] |

Workflow for Physicochemical Characterization

To ensure the identity, purity, and consistency of a newly synthesized or procured batch of this compound, a systematic analytical workflow is essential. The following diagram outlines a logical sequence of experiments, from initial identity confirmation to quantitative purity assessment.

Caption: A logical workflow for the complete physicochemical characterization of this compound.

Experimental Methodologies

While some theoretical data exists, detailed experimental values for many of this compound's properties are not widely published. The following sections provide robust, step-by-step protocols for their empirical determination.

Melting Point Determination

Rationale: The melting point is a fundamental physical property that serves as a crucial indicator of a compound's purity. A sharp melting range (typically 0.5-1.0°C) is characteristic of a pure crystalline solid, whereas impurities will depress and broaden the melting range.[6] This protocol uses a standard digital melting point apparatus.

Protocol:

-

Sample Preparation:

-

Place a small amount of finely powdered, dry this compound onto a clean, dry watch glass.

-

Take a glass capillary tube (sealed at one end) and press the open end into the powder.[7]

-

Gently tap the sealed end of the tube on a hard surface to pack the sample down, aiming for a packed column of 1-2 mm in height.[6][7]

-

-

Apparatus Calibration (Trustworthiness Check):

-

Before analyzing the sample, confirm the apparatus's accuracy using a certified melting point standard (e.g., benzoic acid or caffeine) with a known melting point close to the expected range of the analyte. The apparatus should read within ±0.5°C of the standard's certified value.

-

-

Measurement:

-

Rapid Determination (Optional): First, determine an approximate melting point by heating the sample rapidly. This saves time in the subsequent accurate measurement.

-

Accurate Determination: Prepare a fresh capillary tube. Place it in the heating block of the melting point apparatus.

-

Set the heating rate to rise quickly to about 15-20°C below the approximate melting point found earlier.

-

Decrease the heating rate to a slow 1-2°C per minute to ensure thermal equilibrium between the sample, heating block, and thermometer.

-

Record the temperature at which the first drop of liquid appears (T₁).

-

Continue heating slowly and record the temperature at which the last crystal melts completely (T₂).[7][8]

-

The melting point is reported as the range T₁ - T₂.

-

-

Validation:

-

Repeat the accurate determination with at least two more samples. The results should be consistent. Do not reuse a melted sample, as decomposition may have occurred.[6]

-

Solubility Assessment

Rationale: Understanding a compound's solubility profile is critical for selecting appropriate solvents for synthesis, purification (recrystallization), and formulation. This protocol provides a qualitative assessment across a range of common laboratory solvents, from non-polar to highly polar.

Protocol:

-

Preparation:

-

Dispense approximately 10 mg of this compound into a series of labeled glass vials.

-

Prepare a set of common laboratory solvents, including:

-

Non-polar: Hexanes, Toluene

-

Moderately Polar: Dichloromethane (DCM), Diethyl Ether, Ethyl Acetate

-

Polar Aprotic: Acetone, Acetonitrile (ACN), Tetrahydrofuran (THF), Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO)

-

Polar Protic: Methanol, Ethanol, Water

-

-

-

Procedure:

-

To the first vial, add the first solvent dropwise (e.g., 100 µL at a time) while vortexing or shaking vigorously after each addition.[9]

-

Observe for dissolution. Continue adding solvent up to a total volume of 1 mL.

-

Record the observation using standardized solubility terms (e.g., Very Soluble, Freely Soluble, Soluble, Sparingly Soluble, Practically Insoluble) based on the volume of solvent required.[9]

-

If the compound does not dissolve at room temperature, gently warm the vial and observe any change. Note if the compound precipitates upon cooling, which is a key indicator for selecting a recrystallization solvent.

-

Repeat this procedure for each solvent.

-

-

Data Interpretation (Expertise):

-

Solubility in non-polar solvents like hexanes suggests a significant lipophilic character.

-

Good solubility in moderately polar solvents like DCM or ethyl acetate is common for many organic compounds and suggests they are good choices for reaction or extraction solvents.

-

High solubility in polar aprotic solvents like DMSO or DMF is expected for many heterocyclic compounds.

-

Solubility in polar protic solvents like methanol or water would indicate significant hydrogen bonding potential, which is less likely for this fully substituted pyridine but important to verify.

-

Spectroscopic Characterization

Rationale: A combination of spectroscopic techniques is required for unambiguous structure elucidation and confirmation.

A. Nuclear Magnetic Resonance (NMR) Spectroscopy

Expertise: Due to the substitution pattern of this compound, a simple and highly informative NMR spectrum is predicted. The ¹H NMR will show only two signals: one for the lone aromatic proton and one for the methyl group. The ¹³C NMR will show all six unique carbon atoms of the pyridine ring.

Predicted ¹H NMR Spectrum (in CDCl₃):

-

Aromatic Proton (H4): A singlet is expected in the aromatic region (δ 7.5-8.5 ppm). Its chemical shift is influenced by the adjacent bromine atoms.

-

Methyl Protons (-CH₃): A singlet is expected in the upfield region (δ 2.0-2.5 ppm).

Predicted ¹³C NMR Spectrum (in CDCl₃):

-

Six distinct signals are expected in the typical range for substituted pyridines (δ 110-160 ppm), plus one signal for the methyl carbon (δ 15-25 ppm). Carbons bonded to bromine (C2, C3, C6) will appear as singlets and their chemical shifts will be significantly influenced by the halogen.

Protocol:

-

Sample Preparation: Dissolve 5-10 mg of the compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean NMR tube.[10]

-

¹H NMR Acquisition:

-

Acquire a standard 1D proton spectrum on a spectrometer (e.g., 400 MHz or higher).

-

Ensure proper shimming to achieve good resolution.[10]

-

Integrate the signals to confirm the proton ratio (expected 1:3 for aromatic:methyl).

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C spectrum. A sufficient number of scans will be required to achieve a good signal-to-noise ratio due to the lower natural abundance of ¹³C.

-

-

Advanced 2D NMR (If Needed): If assignments are ambiguous, Heteronuclear Multiple Bond Correlation (HMBC) spectroscopy can be used to confirm the connectivity by showing correlations between the protons and carbons that are two or three bonds away.[10]

B. Mass Spectrometry (MS)

Rationale: MS provides the molecular weight of the compound and, crucially for halogenated molecules, a distinct isotopic pattern that confirms the number of bromine atoms. Bromine has two major isotopes, ⁷⁹Br (~50.7%) and ⁸¹Br (~49.3%), in a nearly 1:1 ratio.

Predicted Mass Spectrum:

-

A compound with three bromine atoms will exhibit a characteristic cluster of peaks for the molecular ion (M, M+2, M+4, M+6) with a relative intensity ratio of approximately 1:3:3:1. For C₆H₄⁷⁹Br₃N, the mass would be ~327.8 Da, while for C₆H₄⁸¹Br₃N, it would be ~333.8 Da. The observed spectrum will be a combination of all isotopic possibilities.

Protocol:

-

Sample Preparation: Prepare a dilute solution of the sample in a suitable volatile solvent (e.g., methanol or acetonitrile).

-

Data Acquisition: Introduce the sample into the mass spectrometer using an appropriate ionization technique, such as Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI).

-

Analysis: Analyze the resulting spectrum to identify the molecular ion cluster and confirm that its mass and isotopic pattern match the theoretical values for C₆H₄Br₃N.

Chromatographic Purity Analysis

Rationale: High-Performance Liquid Chromatography (HPLC) is the gold standard for determining the purity of organic compounds.[11] It separates the main compound from any impurities, allowing for accurate quantification. For a UV-active compound like a pyridine derivative, a UV detector is ideal.

Protocol:

-

System and Column:

-

Use a standard HPLC system with a UV-Vis or Photodiode Array (PDA) detector.

-

A reverse-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size) is a good starting point. For halogenated aromatics, a Phenyl-Hexyl column can sometimes offer alternative selectivity.[12]

-

-

Method Development (Expertise):

-

Mobile Phase: Start with an isocratic method using a mixture of Acetonitrile (ACN) and water (e.g., 70:30 ACN:Water). Adjust the ratio to achieve a retention time for the main peak between 3 and 10 minutes. A gradient method (e.g., starting at 50% ACN and ramping to 95% ACN) may be necessary to elute all potential impurities.

-

Flow Rate: A standard flow rate of 1.0 mL/min is typical.

-

Detection Wavelength: Analyze the UV spectrum of the compound to find its absorbance maximum (λₘₐₓ), likely around 254 nm or 270 nm, and set the detector to this wavelength for maximum sensitivity.

-

Column Temperature: Maintain a constant column temperature (e.g., 30°C) to ensure reproducible retention times.

-

-

Sample Analysis:

-

Prepare a sample solution of known concentration (e.g., 1 mg/mL) in the mobile phase.

-

Inject a small volume (e.g., 10 µL) onto the column.

-

Record the chromatogram.

-

-

Data Analysis:

-

Integrate all peaks in the chromatogram.

-

Calculate the purity by the area percent method: Purity (%) = (Area of Main Peak / Total Area of All Peaks) * 100.

-

Trustworthiness Check: If using a PDA detector, perform a peak purity analysis. This compares UV spectra across the peak to check for co-eluting impurities.[13] While not foolproof, it adds confidence that the main peak represents a single component.[13]

-

Synthesis and Reactivity Insights

This compound is typically synthesized via the exhaustive bromination of a 3-methylpyridine precursor.[1] The presence of the electron-donating methyl group influences the regioselectivity of the bromination.[1]

The compound's primary value lies in its reactivity:

-

Nucleophilic Substitution: The bromine atoms, particularly at the 2- and 6-positions (alpha to the nitrogen), are susceptible to nucleophilic substitution, enabling the introduction of a wide range of functional groups.[1]

-

Metal Complex Formation: The pyridine nitrogen can act as a ligand, coordinating with metal ions to form complexes that may have applications in catalysis.[1]

-

Cross-Coupling Reactions: The C-Br bonds can participate in various palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira), allowing for the formation of new carbon-carbon or carbon-heteroatom bonds.

Safety and Handling

As with most halogenated organic compounds, this compound should be handled with care in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, must be worn at all times. Avoid inhalation of dust and contact with skin and eyes.

References

- 1. Buy this compound | 393516-82-0 [smolecule.com]

- 2. nbinno.com [nbinno.com]

- 3. chemimpex.com [chemimpex.com]

- 4. molecularinfo.com [molecularinfo.com]

- 5. molecularinfo.com [molecularinfo.com]

- 6. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 7. byjus.com [byjus.com]

- 8. pennwest.edu [pennwest.edu]

- 9. pharmadekho.com [pharmadekho.com]

- 10. benchchem.com [benchchem.com]

- 11. moravek.com [moravek.com]

- 12. HPLC separation of related halogenated aromatic, any one?? - Chromatography Forum [chromforum.org]

- 13. Peak Purity in HPLC: Assessment, Troubleshooting, and Best Practices | Separation Science [sepscience.com]

2,3,6-Tribromo-5-methylpyridine CAS number and molecular structure

An In-Depth Technical Guide to 2,3,6-Tribromo-5-methylpyridine

Authored by a Senior Application Scientist

This guide serves as a comprehensive technical resource for researchers, scientists, and professionals in drug development on the chemical compound this compound. It covers its core chemical identity, molecular structure, synthesis, reactivity, applications, and safety protocols, providing field-proven insights into its utility and handling.

Compound Identification and Physicochemical Properties

This compound is a halogenated derivative of pyridine, a heterocyclic aromatic compound.[1] The strategic placement of three bromine atoms and a methyl group on the pyridine ring imparts unique chemical properties, making it a valuable intermediate in various synthetic applications.[1] Its CAS Registry Number is 393516-82-0 .[1][2][3]

A summary of its key identifiers and properties is presented below:

| Property | Value | Source(s) |

| CAS Number | 393516-82-0 | [1][2][3] |

| IUPAC Name | This compound | [1] |

| Molecular Formula | C₆H₄Br₃N | [1] |

| Molecular Weight | 329.81 g/mol | [1] |

| Canonical SMILES | CC1=CC(=C(N=C1Br)Br)Br | [1] |

| InChI | InChI=1S/C6H4Br3N/c1-3-2-4(7)6(9)10-5(3)8/h2H,1H3 | [1] |

| InChI Key | XXEWSVZWDLDXRE-UHFFFAOYSA-N | [1] |

Molecular Structure and Chemical Representation

The structure of this compound is characterized by a pyridine ring substituted at the 2, 3, and 6 positions with bromine atoms and at the 5-position with a methyl group. This arrangement significantly influences the molecule's electronic distribution and steric profile, which in turn dictates its reactivity.

References

A Spectroscopic Guide to 2,3,6-Tribromo-5-methylpyridine: Elucidating Structure Through NMR, IR, and MS

This technical guide provides an in-depth analysis of the expected spectroscopic data for 2,3,6-Tribromo-5-methylpyridine. Designed for researchers, scientists, and professionals in drug development, this document synthesizes predictive data based on analogous compounds and fundamental spectroscopic principles to offer a comprehensive characterization of this highly substituted pyridine derivative. While direct experimental data for this specific molecule is not widely published, this guide constructs a reliable spectroscopic profile by leveraging data from structurally related compounds.

Introduction

This compound is a halogenated aromatic heterocycle with potential applications in organic synthesis and medicinal chemistry. The precise arrangement of its substituents dictates its chemical reactivity and biological activity. Therefore, unambiguous structural confirmation is paramount. This guide details the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, providing a foundational reference for its synthesis and characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For this compound, both ¹H and ¹³C NMR will provide critical information about the electronic environment of the pyridine ring and its substituents.

¹H NMR Spectroscopy

The ¹H NMR spectrum is anticipated to be simple, exhibiting two distinct signals corresponding to the aromatic proton and the methyl group protons. The electron-withdrawing nature of the three bromine atoms and the nitrogen atom will significantly deshield the lone aromatic proton, shifting it downfield.

Predicted ¹H NMR Data (CDCl₃, 400 MHz)

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~ 8.0 - 8.5 | Singlet (s) | 1H | H-4 |

| ~ 2.4 - 2.6 | Singlet (s) | 3H | -CH₃ |

Rationale and Interpretation:

The single aromatic proton at the C-4 position has no adjacent protons, resulting in a singlet. Its expected downfield shift is influenced by the cumulative inductive effect of the three bromine atoms. This is supported by data from 2,3-dibromo-5-methylpyridine, which shows an aromatic proton at 8.14 ppm[1]. The methyl protons at C-5 will also appear as a singlet, with a chemical shift typical for a methyl group on an aromatic ring.

¹³C NMR Spectroscopy

The proton-decoupled ¹³C NMR spectrum is expected to show six distinct signals, one for each carbon atom in the molecule. The chemical shifts will be influenced by the bromine and methyl substituents, as well as the nitrogen atom in the pyridine ring.

Predicted ¹³C NMR Data (CDCl₃, 100 MHz)

| Chemical Shift (δ) ppm | Assignment |

| ~ 150 - 155 | C-2 |

| ~ 120 - 125 | C-3 |

| ~ 145 - 150 | C-4 |

| ~ 135 - 140 | C-5 |

| ~ 140 - 145 | C-6 |

| ~ 18 - 22 | -CH₃ |

Rationale and Interpretation:

The carbon atoms directly bonded to the electronegative bromine atoms (C-2, C-3, and C-6) are expected to be significantly shielded compared to unsubstituted pyridine. The signal for C-2 will likely be the most downfield due to its proximity to the nitrogen atom. The ¹³C NMR data for 2,3-dibromo-5-methylpyridine shows carbon signals at 123.16, 134.13, 140.39, 142.29, and 148.57 ppm, which provides a strong basis for these predictions[1]. The methyl carbon will appear in the typical aliphatic region.

Experimental Protocol: NMR Data Acquisition

1. Sample Preparation:

- Dissolve 5-10 mg of this compound in approximately 0.7 mL of deuterated chloroform (CDCl₃).

- Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

- Transfer the solution to a 5 mm NMR tube.

2. ¹H NMR Acquisition:

- Use a 400 MHz (or higher) NMR spectrometer.

- Acquire the spectrum at room temperature.

- Typical parameters: 16-32 scans, relaxation delay of 1-2 seconds, acquisition time of 3-4 seconds.

3. ¹³C NMR Acquisition:

- Use the same sample and spectrometer.

- Acquire a proton-decoupled spectrum.

- Typical parameters: 1024-4096 scans, relaxation delay of 2-5 seconds.

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3100 - 3000 | Weak | Aromatic C-H stretch |

| 2950 - 2850 | Weak | Aliphatic C-H stretch (-CH₃) |

| 1600 - 1550 | Medium | C=N ring stretching |

| 1500 - 1400 | Medium-Strong | C=C ring stretching |

| 1100 - 1000 | Strong | C-Br stretch |

Rationale and Interpretation:

The IR spectrum will be characterized by several key absorptions. The weak bands above 3000 cm⁻¹ are characteristic of aromatic C-H stretching vibrations[2]. The aliphatic C-H stretching of the methyl group will appear just below 3000 cm⁻¹[2]. The pyridine ring itself will give rise to characteristic C=N and C=C stretching vibrations in the 1600-1400 cm⁻¹ region[2]. A strong absorption in the lower wavenumber region (1100-1000 cm⁻¹) is expected for the C-Br stretching vibrations.

Experimental Protocol: IR Data Acquisition (ATR)

1. Sample Preparation:

- Ensure the diamond crystal of the Attenuated Total Reflectance (ATR) accessory is clean.

- Place a small amount of solid this compound onto the crystal.

2. Data Acquisition:

- Use a Fourier-Transform Infrared (FTIR) spectrometer.

- Apply pressure to the sample using the ATR anvil.

- Collect the spectrum, typically by co-adding 16 or 32 scans at a resolution of 4 cm⁻¹.

- Perform a background scan of the clean, empty ATR crystal prior to sample analysis.

Mass Spectrometry (MS)

Mass spectrometry is a destructive analytical technique that provides information about the molecular weight and fragmentation pattern of a molecule. For this compound, the presence of three bromine atoms will result in a characteristic isotopic pattern for the molecular ion.

Predicted Mass Spectrum Data

| m/z | Relative Abundance | Assignment |

| 328, 330, 332, 334 | Isotopic Cluster | [M]⁺ (Molecular Ion) |

| 251, 253, 255 | Isotopic Cluster | [M - Br]⁺ |

| 172, 174 | Isotopic Cluster | [M - 2Br]⁺ |

| 93 | Single Peak | [M - 3Br]⁺ |

Rationale and Interpretation:

Bromine has two major isotopes, ⁷⁹Br and ⁸¹Br, in approximately a 1:1 ratio. The presence of three bromine atoms in this compound will lead to a characteristic 1:3:3:1 isotopic pattern for the molecular ion peak [M]⁺. The high-resolution mass spectrometry data for the closely related 2,3-dibromo-5-methylpyridine shows a measured [M]⁺ of 248.8786, which aligns with the expected value[1]. The most likely fragmentation pathway will involve the sequential loss of bromine atoms, leading to the [M - Br]⁺, [M - 2Br]⁺, and [M - 3Br]⁺ fragment ions, each with their own characteristic isotopic patterns.

Experimental Protocol: Mass Spectrometry Data Acquisition (EI-MS)

1. Sample Introduction:

- Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography (GC).

2. Ionization:

- Utilize Electron Impact (EI) ionization, typically at 70 eV.

3. Mass Analysis:

- Scan a mass range appropriate for the expected molecular weight (e.g., m/z 50-400).

4. Data Interpretation:

- Analyze the resulting mass spectrum for the molecular ion cluster and characteristic fragment ions.

- Compare the observed isotopic patterns with theoretical predictions.

Visualization of Spectroscopic Correlations

The following diagram illustrates the relationship between the structure of this compound and its predicted ¹H and ¹³C NMR chemical shifts.

Caption: Predicted NMR correlations for this compound.

Conclusion

This technical guide provides a robust, predicted spectroscopic profile for this compound based on established principles and data from analogous structures. The anticipated NMR, IR, and MS data collectively offer a detailed fingerprint for the unambiguous identification and characterization of this compound. These insights are intended to support the synthetic and analytical efforts of researchers in the chemical and pharmaceutical sciences.

References

solubility and stability of 2,3,6-Tribromo-5-methylpyridine

An In-Depth Technical Guide to the Solubility and Stability of 2,3,6-Tribromo-5-methylpyridine

Abstract

This compound is a halogenated pyridine derivative with significant utility as a building block in organic synthesis, particularly for pharmaceuticals and agrochemicals.[1] Its unique substitution pattern, featuring three bromine atoms and a methyl group, imparts distinct reactivity and physicochemical properties.[1] This guide provides a comprehensive technical overview of the . Given the scarcity of published quantitative data for this specific molecule, this document emphasizes the theoretical underpinnings of its behavior and provides detailed, field-proven experimental protocols for researchers to determine these critical parameters. The methodologies described herein are designed to be self-validating and are grounded in established regulatory and scientific standards, ensuring the generation of robust and reliable data essential for drug development and chemical manufacturing.

Physicochemical Profile and Structural Insights

Understanding the fundamental properties of this compound is the first step in assessing its behavior in various systems. The molecule's structure is key to its characteristics. The pyridine core provides a basic nitrogen atom, while the three electron-withdrawing bromine atoms significantly influence the ring's electron density and introduce steric hindrance. The methyl group, being electron-donating, slightly counteracts this effect.[1]

| Property | Data | Source |

| Molecular Formula | C₆H₄Br₃N | [1] |

| Molecular Weight | 329.82 g/mol | Chem-Impex |

| Appearance | Off-white to light yellow solid | Chem-Impex |

| Reactivity | The bromine atoms at positions 2 and 6 are susceptible to nucleophilic aromatic substitution, a reaction facilitated by the resonance stabilization of the intermediate Meisenheimer complex.[1] | Smolecule |

| Storage | Recommended storage at 0-8°C suggests potential thermal lability. | Chem-Impex |

Solubility Assessment

The solubility of an active pharmaceutical ingredient (API) or intermediate is a critical parameter that influences bioavailability, formulation design, and reaction conditions. Based on its structure, this compound is predicted to be a poorly water-soluble compound. The large, hydrophobic surface area imparted by the three bromine atoms dominates the molecule's character, making it lipophilic.

Theoretical Solubility Profile

-

Aqueous Solubility: Expected to be very low due to its lipophilic nature. The basic nitrogen atom (pKa of pyridine ≈ 5.2) suggests that solubility may increase in acidic media (pH < 4) due to the formation of a more soluble pyridinium salt.

-

Organic Solvent Solubility: Likely to exhibit good solubility in common organic solvents such as methanol, ethanol, acetonitrile (MeCN), dichloromethane (DCM), and dimethyl sulfoxide (DMSO).

Experimental Protocol: Equilibrium Solubility Determination (Shake-Flask Method)

This protocol outlines the gold-standard shake-flask method (OECD Guideline 105) for determining aqueous and non-aqueous solubility. The causality behind this choice is its ability to ensure that a true equilibrium is reached between the solid and dissolved states, providing thermodynamically accurate data.

Methodology:

-

Preparation of Solvent Media: Prepare a series of buffered aqueous solutions (e.g., pH 2.0, 5.0, 7.4, 9.0) and select relevant organic solvents. Degas all solvents to prevent bubble formation.

-

Addition of Excess Compound: Add an excess amount of this compound to a known volume of each solvent in a sealed, clear glass vial. The excess solid is critical to ensure saturation is achieved.

-

Equilibration: Place the vials in a shaker bath set to a constant temperature (e.g., 25°C or 37°C). Agitate for a defined period (typically 24-72 hours). A preliminary kinetic check (sampling at 24, 48, and 72 hours) is required to confirm that equilibrium has been reached (i.e., the concentration is no longer increasing).

-

Phase Separation: After equilibration, allow the vials to stand undisturbed at the same temperature to let the excess solid settle. Centrifuge the samples at high speed (e.g., 14,000 rpm for 15 minutes) to pellet any remaining suspended solid. This step is crucial to avoid artificially inflating the measured concentration.

-

Sampling and Dilution: Carefully withdraw an aliquot from the clear supernatant. Immediately dilute the aliquot with a suitable mobile phase to prevent precipitation and bring the concentration within the calibrated range of the analytical method.

-

Quantification: Analyze the diluted samples using a validated, stability-indicating HPLC-UV method (see Section 4). Calculate the original concentration in mg/mL or µg/mL.

Caption: Workflow for Shake-Flask Solubility Determination.

Stability Assessment and Forced Degradation

Stability testing is essential to identify potential degradation pathways, establish storage conditions, and develop a stability-indicating analytical method. Halogenated aromatic compounds can be susceptible to degradation under hydrolytic, oxidative, photolytic, and thermal stress.[2][3] The protocols below are based on the ICH Q1A(R2) guideline framework.

Overview of Forced Degradation Studies

The objective is to induce approximately 5-20% degradation of the parent compound. This level is sufficient to detect and identify degradants without causing secondary degradation that would complicate pathway analysis.

Caption: Forced Degradation Experimental Workflow.

Protocol: Hydrolytic Stability

This assesses susceptibility to acid- and base-catalyzed degradation. The C-Br bonds on the pyridine ring could be targets for hydrolysis, although halogenated aromatics are often resistant.[2]

Methodology:

-

Stock Solution: Prepare a solution of the compound in a minimal amount of a water-miscible organic solvent (e.g., MeCN) and dilute into three aqueous media:

-

0.1 M HCl (Acidic)

-

Purified Water (Neutral)

-

0.1 M NaOH (Basic)

-

-

Incubation: Store the solutions at an elevated temperature (e.g., 60-80°C). Include a control sample stored at 5°C.

-

Time Points: Withdraw aliquots at specified intervals (e.g., 0, 2, 6, 24, 72 hours).

-

Sample Quenching: Immediately neutralize the acidic and basic samples before analysis to halt the degradation reaction (e.g., add an equivalent amount of NaOH to the acid sample and HCl to the base sample).

-

Analysis: Analyze all samples by HPLC to determine the remaining percentage of the parent compound and the formation of any degradation products.

Protocol: Oxidative Stability

This test evaluates the molecule's sensitivity to oxidation. The pyridine nitrogen and the methyl group are potential sites of oxidation.

Methodology:

-

Reaction: Treat a solution of the compound (in a suitable solvent like MeCN/water) with a dilute solution of hydrogen peroxide (e.g., 3% H₂O₂).

-

Incubation: Store the solution at room temperature. Monitor the reaction closely, as oxidation can be rapid.

-

Time Points: Sample at intervals such as 0, 1, 4, 8, and 24 hours.

-

Analysis: Analyze directly by HPLC.

Protocol: Photostability

This protocol determines if the compound degrades upon exposure to light, a common pathway for halogenated aromatic compounds which can undergo dehalogenation.[4]

Methodology:

-

Sample Preparation: Expose both the solid compound and a solution (e.g., in MeCN/water) to a calibrated light source providing both UV and visible output (ICH Q1B guideline: overall illumination of not less than 1.2 million lux hours and an integrated near-UV energy of not less than 200 watt hours/square meter).

-

Control: Wrap identical samples in aluminum foil to serve as dark controls.

-

Exposure: Place the samples and controls in the photostability chamber for the required duration.

-

Analysis: Analyze the exposed and control samples by HPLC. Compare the chromatograms to identify light-induced degradants.

Protocol: Thermal Stability

This evaluates the compound's stability when exposed to heat in the solid state, which is important for drying and storage considerations. Thermal decomposition of brominated compounds can release hydrogen bromide.[5][6]

Methodology:

-

Sample Preparation: Place a known amount of the solid compound in an open vial and a separate sealed vial (to assess the effect of trapped volatiles).

-

Incubation: Store the vials in a calibrated oven at an elevated temperature (e.g., 80°C, 105°C). The temperature should be below the compound's melting point.

-

Time Points: Remove samples at intervals (e.g., 1, 3, 7, 14 days).

-

Analysis: Dissolve the solid in a suitable solvent and analyze by HPLC.

Recommended Analytical Methodology: Stability-Indicating HPLC-UV/PDA

A robust analytical method is the cornerstone of any solubility or stability study. A reverse-phase HPLC method is suitable for this non-polar compound. The use of a Photodiode Array (PDA) detector is critical for a stability-indicating method as it allows for peak purity analysis, ensuring that the parent peak is not co-eluting with a degradant.

| Parameter | Recommended Condition | Rationale |

| Column | C18, 150 x 4.6 mm, 3.5 µm | Provides good retention and resolution for non-polar analytes. |

| Mobile Phase A | 0.1% Formic Acid in Water | Provides a proton source for good peak shape and is MS-compatible. |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Acetonitrile is a common strong solvent with good UV transparency. |

| Gradient | 40% B to 95% B over 15 min | A gradient is necessary to elute the parent compound and any potential, more polar degradants. |

| Flow Rate | 1.0 mL/min | Standard analytical flow rate. |

| Column Temp. | 30°C | Ensures reproducible retention times. |

| Injection Vol. | 10 µL | Standard volume. |

| Detection | PDA at 275 nm (example) | Wavelength should be optimized for maximum absorbance of the parent compound. Full spectrum (200-400 nm) collection is vital for identifying degradants. |

Summary and Handling Recommendations

This compound is an essential synthetic intermediate whose utility in research and development demands a thorough understanding of its physicochemical properties.

-

Solubility: It is predicted to be poorly soluble in water but soluble in common organic solvents. Its aqueous solubility is likely pH-dependent, increasing under acidic conditions.

-

Stability: As a poly-halogenated aromatic compound, it may exhibit significant stability, but forced degradation studies are necessary to confirm its lability to specific stressors.[2] Potential degradation pathways include photolytic dehalogenation and, under harsh conditions, hydrolysis. The recommended storage condition of 0-8°C suggests that thermal degradation is a potential concern over long-term storage at ambient temperatures.

Recommendations for Handling and Storage:

-

Store in well-sealed containers at refrigerated temperatures (2-8°C), protected from light.

-

When preparing aqueous solutions for assays, use a co-solvent (like DMSO or MeCN) to create a stock solution before diluting into the aqueous medium.

-

Exercise caution during thermal processes such as drying, as thermal decomposition may occur at elevated temperatures.[5]

This guide provides the theoretical framework and actionable experimental protocols for researchers to generate the comprehensive solubility and stability data required for the successful application of this compound in their work.

References

- 1. Buy this compound | 393516-82-0 [smolecule.com]

- 2. Microbial degradation of halogenated aromatics: molecular mechanisms and enzymatic reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. m.ciop.pl [m.ciop.pl]

- 6. Products of Thermal Decomposition of Brominated Polymer Flame Retardants | Chemical Engineering Transactions [cetjournal.it]

An In-depth Technical Guide to the Core Historical Synthesis Methods for Substituted Pyridines

For Researchers, Scientists, and Drug Development Professionals

The pyridine ring, a foundational six-membered nitrogen-containing heterocycle, is a ubiquitous scaffold in pharmaceuticals, agrochemicals, and materials science. Its unique electronic properties and ability to participate in a wide array of chemical interactions have made it a privileged structure in medicinal chemistry. This guide provides a comprehensive exploration of the seminal, historical methods for the synthesis of substituted pyridines. As a senior application scientist, this document moves beyond a simple recitation of reactions to provide in-depth mechanistic insights, field-tested experimental protocols, and a critical comparison of these classical routes, offering a robust intellectual toolkit for today's researchers.

The Enduring Legacy of Classical Pyridine Syntheses

While modern organic chemistry has introduced sophisticated transition-metal-catalyzed cross-coupling and C-H functionalization reactions, the classical, named reactions for pyridine synthesis remain highly relevant.[1] These methods, often developed over a century ago, are characterized by their use of readily available starting materials, operational simplicity, and the ability to construct the pyridine core in a single or a few steps.[1] Understanding these foundational syntheses provides not only a rich historical context but also practical and cost-effective alternatives for the preparation of a wide range of pyridine derivatives.

The Hantzsch Pyridine Synthesis (1881)

Discovered by Arthur Hantzsch in 1881, this multi-component reaction is a cornerstone of pyridine chemistry.[2][3] It classically involves the condensation of an aldehyde, two equivalents of a β-ketoester, and a nitrogen source, typically ammonia or ammonium acetate, to form a 1,4-dihydropyridine (1,4-DHP).[2][3] Subsequent oxidation yields the aromatic pyridine ring.[2] The Hantzsch synthesis is particularly renowned for its efficiency and simplicity in assembling highly functionalized pyridines in a single pot.[2]

Mechanism and Rationale

The reaction proceeds through a series of well-understood intermediates. The key steps involve a Knoevenagel condensation between one equivalent of the β-ketoester and the aldehyde to form an α,β-unsaturated carbonyl compound. Simultaneously, a second equivalent of the β-ketoester reacts with ammonia to generate an enamine. A subsequent Michael addition of the enamine to the α,β-unsaturated carbonyl intermediate, followed by cyclization and dehydration, affords the 1,4-DHP.[2] The final aromatization to the pyridine is the thermodynamic driving force of the overall process.[3]

Experimental Protocol: Synthesis of Diethyl 2,6-dimethyl-4-phenylpyridine-3,5-dicarboxylate

This protocol details the synthesis of a classic Hantzsch product, beginning with the formation of the 1,4-dihydropyridine intermediate, followed by its oxidation.

Step 1: 1,4-Dihydropyridine Synthesis

-

In a round-bottom flask, combine benzaldehyde (1.06 g, 10 mmol), ethyl acetoacetate (2.60 g, 20 mmol), and ammonium acetate (0.77 g, 10 mmol) in ethanol (20 mL).[1]

-

Stir the mixture at reflux for 4 hours.[1]

-

Upon cooling to room temperature, the product precipitates.[1]

-

Collect the solid by vacuum filtration, wash with cold ethanol, and dry to yield diethyl 2,6-dimethyl-4-phenyl-1,4-dihydropyridine-3,5-dicarboxylate.[1]

Step 2: Oxidation to Pyridine

-

Dissolve the 1,4-dihydropyridine from Step 1 in a suitable solvent such as acetic acid.

-

Add an oxidizing agent, for instance, nitric acid or ceric ammonium nitrate, and stir at room temperature or with gentle heating until the reaction is complete (monitored by TLC).

-

Pour the reaction mixture into ice water and neutralize with a base (e.g., sodium carbonate).

-

Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography or recrystallization to obtain the final substituted pyridine.

Scope and Limitations

The Hantzsch synthesis is highly versatile, accommodating a wide range of aliphatic and aromatic aldehydes. However, the classical method is best suited for producing symmetrically substituted pyridines. The synthesis of unsymmetrical pyridines can be challenging and may require a stepwise approach.[4] Furthermore, the reaction conditions can be harsh, involving long reaction times and high temperatures, which may not be suitable for sensitive substrates.[3]

The Kröhnke Pyridine Synthesis (1961)

The Kröhnke synthesis offers a convergent and high-yielding route to 2,4,6-trisubstituted pyridines.[5][6] The reaction typically involves the condensation of an α-pyridinium methyl ketone salt with an α,β-unsaturated carbonyl compound in the presence of a nitrogen source, most commonly ammonium acetate.[5][6]

Mechanism and Rationale

The mechanism begins with the deprotonation of the α-pyridinium methyl ketone salt to form a pyridinium ylide. This ylide then acts as a Michael donor, adding to the α,β-unsaturated carbonyl compound. The resulting 1,5-dicarbonyl intermediate undergoes cyclization and dehydration with ammonia to furnish the substituted pyridine.[6]

Experimental Protocol: Synthesis of 2,4,6-Triphenylpyridine

This protocol outlines the synthesis of a representative Kröhnke product.

-

To a solution of acetophenone (1.20 g, 10 mmol) in pyridine (10 mL), add iodine (2.54 g, 10 mmol) and heat the mixture at 100°C for 2 hours.[1]

-

After cooling, filter the resulting N-phenacylpyridinium iodide salt and wash it with ether.[1]

-

Add the dried salt to a solution of chalcone (2.08 g, 10 mmol) and ammonium acetate (6.17 g, 80 mmol) in glacial acetic acid (30 mL).[1]

-

Reflux the mixture for 4 hours.[1]

-

After cooling, pour the reaction mixture into water.[1]

-

Collect the precipitated product by filtration and recrystallize from ethanol to yield 2,4,6-triphenylpyridine.[1]

Scope and Limitations

The Kröhnke synthesis boasts a broad substrate scope, tolerating a variety of substituents on both the ketone and the α,β-unsaturated carbonyl components, including aryl, heteroaryl, and alkyl groups.[5] Both electron-donating and electron-withdrawing groups are generally well-tolerated.[5] A limitation can be the multi-step nature of the classical procedure, though several one-pot modifications have been developed to address this.

The Chichibabin Pyridine Synthesis and Amination Reaction

Aleksei Chichibabin reported a method for synthesizing pyridine rings in 1924, which involves the condensation of aldehydes, ketones, or α,β-unsaturated carbonyl compounds with ammonia.[7] This method is still used in the industrial production of pyridine and its methylated derivatives.[7] Chichibabin also discovered the direct amination of pyridine at the 2-position using sodium amide, a reaction now known as the Chichibabin amination.[8][9]

Mechanism and Rationale (Amination)

The Chichibabin amination is a nucleophilic aromatic substitution where the amide anion (NH₂⁻) attacks the electron-deficient C2 position of the pyridine ring. This forms a σ-adduct intermediate, which then eliminates a hydride ion (H⁻) to rearomatize, yielding the 2-aminopyridine after an acidic workup.[9]

Experimental Protocol: Synthesis of 2-Aminopyridine (Chichibabin Amination)

Caution: Sodium amide is a highly reactive and hazardous reagent. This reaction should only be performed by trained personnel with appropriate safety precautions.

-

In a flask equipped with a reflux condenser and a mechanical stirrer, place sodium amide in an inert, high-boiling solvent such as toluene or xylene.[8]

-

Add pyridine to the suspension.

-

Heat the mixture to reflux (typically around 110-130°C) for several hours.[8] The progress of the reaction can be monitored by the evolution of hydrogen gas.[9]

-

After the reaction is complete, cool the mixture and cautiously quench with water.

-

Separate the organic layer, and extract the aqueous layer with an organic solvent.

-

Combine the organic extracts, dry over an anhydrous salt, and remove the solvent under reduced pressure.

-

Purify the crude 2-aminopyridine by distillation or recrystallization.

Scope and Limitations

The Chichibabin amination is a direct method for introducing an amino group onto the pyridine ring. However, it requires harsh reaction conditions and the use of a hazardous reagent.[8] Side reactions, such as dimerization, can also occur.[9] The synthesis of the pyridine ring via the Chichibabin condensation often suffers from low yields, though the starting materials are inexpensive.[7]

Other Notable Historical Syntheses

Bohlmann-Rahtz Pyridine Synthesis (1957)

This two-step method involves the condensation of an enamine with an ethynylketone to form an aminodiene intermediate, which then undergoes a heat-induced cyclodehydration to yield 2,3,6-trisubstituted pyridines.[10][11] A significant advantage of this method is that it does not require a separate oxidation step to achieve the aromatic pyridine ring.[11] However, the high temperatures required for the cyclodehydration can be a drawback.[11]

Guareschi-Thorpe Pyridine Synthesis (1896)

This reaction prepares 2-pyridones by condensing cyanoacetamide with a 1,3-diketone or a β-ketoester in the presence of a base.[12][13] Recent advancements have demonstrated this reaction can be performed efficiently in environmentally friendly solvents like water.[14][15]

Ciamician-Dennstedt Rearrangement (1881)

This reaction describes the ring expansion of pyrrole to a 3-halopyridine upon treatment with a dihalocarbene, typically generated from a haloform and a strong base.[16][17] The reaction is of significant mechanistic interest but has limited synthetic utility due to low yields and the formation of byproducts.[18]

Comparative Analysis of Historical Pyridine Syntheses

| Synthesis Method | Key Reactants | Typical Product | Advantages | Disadvantages |

| Hantzsch | Aldehyde, 2 eq. β-ketoester, Ammonia | Symmetrically substituted pyridines | Multi-component, high efficiency, simple | Requires oxidation, harsh conditions, limited for unsymmetrical products[3] |

| Kröhnke | α-Pyridinium methyl ketone, α,β-Unsaturated carbonyl, Ammonia | 2,4,6-Trisubstituted pyridines | Convergent, high yields, broad scope | Can be multi-step, intermediates sometimes unstable |

| Chichibabin | Pyridine, Sodium Amide (amination) | 2-Aminopyridine | Direct amination | Harsh conditions, hazardous reagents, side reactions[8][9] |

| Bohlmann-Rahtz | Enamine, Ethynylketone | 2,3,6-Trisubstituted pyridines | No oxidation step required | High temperatures for cyclization[11] |

| Guareschi-Thorpe | Cyanoacetamide, 1,3-Dicarbonyl, Base | 2-Pyridones | Access to pyridones, can be run in green solvents | Scope can be limited |

| Ciamician-Dennstedt | Pyrrole, Dihalocarbene | 3-Halopyridine | Mechanistically interesting ring expansion | Low yields, byproduct formation[18] |

Conclusion: A Timeless Toolkit for Modern Challenges

The historical methods for pyridine synthesis, from the elegant multi-component assembly of Hantzsch to the convergent approach of Kröhnke, represent more than just historical footnotes in organic chemistry. They are a testament to the enduring power of fundamental reaction principles. For researchers in drug development and other scientific fields, these classical syntheses offer a valuable and often cost-effective toolkit for accessing a diverse range of substituted pyridines.[19] While modern methods provide unparalleled precision and functional group tolerance, a deep understanding of these foundational reactions empowers the contemporary scientist to make more informed and strategic decisions in the design and execution of synthetic routes to novel and impactful molecules.

References

- 1. benchchem.com [benchchem.com]

- 2. grokipedia.com [grokipedia.com]

- 3. Hantzsch pyridine synthesis - Wikipedia [en.wikipedia.org]

- 4. baranlab.org [baranlab.org]

- 5. Kröhnke pyridine synthesis - Wikipedia [en.wikipedia.org]

- 6. benchchem.com [benchchem.com]

- 7. Chichibabin pyridine synthesis - Wikipedia [en.wikipedia.org]

- 8. grokipedia.com [grokipedia.com]

- 9. Chichibabin reaction - Wikipedia [en.wikipedia.org]

- 10. synarchive.com [synarchive.com]

- 11. Bohlmann-Rahtz Pyridine Synthesis [organic-chemistry.org]

- 12. Icilio Guareschi and his amazing “1897 reaction” - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Advanced Guareschi–Thorpe synthesis of pyridines in green buffer, and pH-controlled aqueous medium with ammonium carbonate - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 15. Advanced Guareschi–Thorpe synthesis of pyridines in green buffer, and pH-controlled aqueous medium with ammonium carbonate - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Ciamician–Dennstedt rearrangement - Wikipedia [en.wikipedia.org]

- 17. Ciamician-Dennstedt Rearrangement [drugfuture.com]

- 18. Carbon Atom Insertion into Pyrroles and Indoles Promoted by Chlorodiazirines - PMC [pmc.ncbi.nlm.nih.gov]

- 19. techtransfer.research.vcu.edu [techtransfer.research.vcu.edu]

The Brominated Pyridine Ring: A Comprehensive Technical Guide to its Electronic Properties and Synthetic Utility

For Researchers, Scientists, and Drug Development Professionals

Foreword

The pyridine scaffold is a cornerstone of modern medicinal chemistry, appearing in a vast array of pharmaceuticals and biologically active compounds.[1] The strategic introduction of a bromine atom onto this electron-deficient ring profoundly alters its electronic landscape, unlocking a diverse range of synthetic possibilities and enabling the fine-tuning of molecular properties. This guide, intended for researchers, scientists, and drug development professionals, provides an in-depth exploration of the electronic properties of brominated pyridine rings. By delving into the fundamental principles that govern their reactivity and spectroscopic characteristics, we aim to equip the reader with the knowledge to rationally design and execute synthetic strategies involving these versatile building blocks.

The Electronic Architecture of the Pyridine Ring: A Foundation of Reactivity

The pyridine ring, an isostere of benzene, is an electron-deficient heterocycle due to the greater electronegativity of the nitrogen atom compared to carbon. This inherent electron deficiency deactivates the ring towards electrophilic attack relative to benzene.[2] The nitrogen atom's influence is most pronounced at the α (C2, C6) and γ (C4) positions, which bear a partial positive charge.[2] This electronic distribution dictates the pyridine ring's characteristic reactivity, favoring nucleophilic substitution at the 2- and 4-positions and directing electrophilic substitution to the 3- and 5-positions.

The Dual Electronic Nature of Bromine: Modulating the Pyridine Landscape

The introduction of a bromine atom to the pyridine ring introduces a fascinating interplay of competing electronic effects that further refines its reactivity.[2] Understanding this duality is paramount for predicting the outcomes of chemical transformations.

-

Inductive Effect (-I): As an electronegative halogen, bromine exerts a strong electron-withdrawing inductive effect. This effect pulls electron density away from the pyridine ring through the sigma bond, further deactivating the ring towards electrophilic attack.[2]

-

Mesomeric (Resonance) Effect (+M): Conversely, the lone pairs of electrons on the bromine atom can be delocalized into the pyridine ring's π-system.[2] This electron-donating resonance effect partially counteracts the inductive deactivation and preferentially directs incoming electrophiles to the ortho and para positions relative to the bromine atom.[2]

The ultimate reactivity and regioselectivity of a brominated pyridine are a consequence of the delicate balance between these opposing electronic forces, a balance that is highly dependent on the position of the bromine atom on the ring.

Impact on Physicochemical Properties: pKa and Lipophilicity

The electronic perturbations induced by bromine substitution significantly impact the physicochemical properties of the pyridine ring, most notably its basicity (pKa) and lipophilicity (logP).

Basicity (pKa)

The electron-withdrawing nature of the bromine atom decreases the electron density on the nitrogen, thereby reducing its ability to accept a proton. This results in a lower pKa value for bromopyridines compared to unsubstituted pyridine (pKa ≈ 5.2).

| Compound | pKa |

| Pyridine | 5.25 |

| 2-Bromopyridine | 0.71[3] |

| 3-Bromopyridine | 2.84 |

| 4-Bromopyridine | 3.85 |

Note: pKa values can vary slightly depending on the measurement conditions.

The pKa of 2-bromopyridine is significantly lower due to the proximity of the electron-withdrawing bromine atom to the nitrogen. The effect is less pronounced for 3- and 4-bromopyridine as the distance between the bromine and nitrogen atoms increases.

Lipophilicity (logP)

The introduction of a bromine atom generally increases the lipophilicity of the pyridine ring, as reflected in a higher logP value. This is an important consideration in drug design, as lipophilicity influences a molecule's absorption, distribution, metabolism, and excretion (ADME) properties.

Reactivity of Brominated Pyridines: A Synthetic Playground

The altered electronic landscape of brominated pyridines makes them exceptionally versatile intermediates in a wide range of chemical transformations.

Electrophilic Aromatic Substitution

While the pyridine ring is inherently deactivated towards electrophilic attack, the introduction of a bromine atom can direct incoming electrophiles. For instance, the nitration of 3-bromopyridine preferentially yields 3-bromo-5-nitropyridine.[2] The directing effect of the bromine atom, combined with the deactivating effect of the nitrogen, leads to specific regiochemical outcomes.[2]

Experimental Protocol: Electrophilic Bromination of Pyridine

This protocol describes the synthesis of 3-bromopyridine via electrophilic bromination.

Materials:

-

Pyridine

-

Bromine

-

80-95% Sulfuric Acid

-

6N Sodium Hydroxide

-

Organic solvent (e.g., petroleum ether)

-

Anhydrous sodium sulfate

-

Ice

Procedure:

-

In a reaction vessel, carefully add pyridine to 80-95% sulfuric acid at 0°C.[1]

-

To this mixture, slowly add bromine dropwise while maintaining the temperature at 0°C.[1]

-

Once the addition is complete, heat the reaction mixture to 130-140°C and maintain for 7-8 hours.[1]

-

After the reaction is complete, cool the mixture by pouring it into ice water.[1]

-

Neutralize the solution by adding 6N sodium hydroxide until the pH reaches 8.[1]

-

Extract the product with an organic solvent (e.g., petroleum ether) three times.[1]

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[1]

-

Purify the crude product by distillation to obtain 3-bromopyridine.[1]

Nucleophilic Aromatic Substitution (SNAr)

The electron-deficient nature of the pyridine ring, particularly at the 2- and 4-positions, makes it susceptible to nucleophilic aromatic substitution, especially when a good leaving group like bromine is present at these positions.[4] The electronegative nitrogen atom helps to stabilize the negatively charged Meisenheimer intermediate formed during the reaction.[4]

Transition-Metal Catalyzed Cross-Coupling Reactions

Brominated pyridines are invaluable substrates in a variety of transition-metal-catalyzed cross-coupling reactions, which are cornerstones of modern organic synthesis for the formation of C-C and C-heteroatom bonds.[5]

-

Suzuki-Miyaura Coupling: This palladium-catalyzed reaction couples a bromopyridine with a boronic acid or ester, providing a powerful method for the synthesis of biaryl and hetero-biaryl compounds.[1][6]

References

- 1. Synthetic method of 3-bromopyridine - Eureka | Patsnap [eureka.patsnap.com]

- 2. Pyridine, 3-bromo- [webbook.nist.gov]

- 3. Ab initio/DFT electronic structure calculations, spectroscopic studies and normal coordinate analysis of 2-chloro-5-bromopyridine. | Semantic Scholar [semanticscholar.org]

- 4. CN104130183A - Synthetic method for 3-bromopyridine - Google Patents [patents.google.com]

- 5. spectrabase.com [spectrabase.com]

- 6. 3-Bromopyridine | C5H4BrN | CID 12286 - PubChem [pubchem.ncbi.nlm.nih.gov]

2,3,6-Tribromo-5-methylpyridine safety and handling precautions

An In-depth Technical Guide to the Safe Handling of 2,3,6-Tribromo-5-methylpyridine

Foreword: A Proactive Approach to Chemical Safety

In the landscape of pharmaceutical research and novel molecule synthesis, the introduction of highly functionalized intermediates like this compound is commonplace. While specific toxicological and safety data for every new compound is not always available, a robust safety protocol can be developed by analyzing its structure and referencing data from analogous compounds. This guide provides a comprehensive framework for the safe handling, storage, and disposal of this compound, built upon established principles of chemical hygiene and data synthesized from structurally related halogenated pyridines. The causality behind each recommendation is explained to empower researchers not just to follow procedures, but to understand and own their safety culture.

Section 1: Hazard Identification and Inferred Risk Profile

This compound is a polyhalogenated heterocyclic compound. The presence of multiple bromine atoms on the pyridine ring significantly influences its reactivity, potential toxicity, and environmental fate. While a specific Safety Data Sheet (SDS) for this exact molecule is not publicly available, a comprehensive hazard assessment can be inferred from numerous analogous structures.

Based on data from related brominated methylpyridines, a presumptive Globally Harmonized System (GHS) classification has been established to guide handling procedures.[1][2][3]

Table 1: Inferred GHS Classification for this compound

| Hazard Class | Category | Hazard Statement | Pictogram | Signal Word |

| Acute Toxicity, Oral | Category 3/4 | H301/H302: Toxic or Harmful if swallowed |

/ | Danger / Warning |

| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation |

| Warning |

| Serious Eye Damage/Irritation | Category 1/2A | H318/H319: Causes serious eye damage or irritation |

/ | Danger / Warning |

| Specific Target Organ Toxicity (Single Exposure) | Category 3 | H335: May cause respiratory irritation |

| Warning |

Core Mechanistic Insights:

-

Irritation: Halogenated aromatic compounds are often irritants due to their ability to react with biological macromolecules on the skin, eyes, and respiratory tract.[1][2][3]

-

Toxicity: The pyridine core itself has known toxicity, and halogenation can alter metabolic pathways, potentially leading to harmful effects if ingested, inhaled, or absorbed through the skin.[4][5]

-

Thermal Decomposition: In the event of a fire, halogenated organic compounds can release highly toxic and corrosive gases, such as hydrogen bromide (HBr) and oxides of nitrogen (NOx).[1]

Section 2: The Hierarchy of Controls: A Self-Validating Safety Workflow

Effective chemical safety is not merely about personal protective equipment (PPE); it's a systematic process of risk mitigation. The following workflow, based on the industrial hygiene hierarchy of controls, provides a logical and self-validating system for designing safe experiments.

Caption: Risk Assessment and Control Hierarchy Workflow.

This model prioritizes robust, systemic controls (like ventilation) over reliance on individual actions (like wearing gloves), creating a safer default environment.

Section 3: Mandatory Engineering and Administrative Controls

The foundation of safety when handling this compound lies in controlling the work environment to minimize exposure.

-

Primary Engineering Control: Chemical Fume Hood

-

Rationale: The potential for this compound to cause respiratory irritation, combined with its unknown inhalation toxicity, makes a certified chemical fume hood the mandatory primary engineering control.[1][6][7] The hood contains vapors and dust, preventing them from entering the laboratory atmosphere.

-

Protocol: All weighing, transfers, and reactions involving this compound must be performed within a fume hood with a face velocity meeting institutional standards (typically 80-120 feet per minute).

-

-

Administrative Controls

-

Designated Area: An area within the laboratory must be clearly demarcated for the handling of this compound.[4] This prevents cross-contamination and ensures all necessary safety equipment is localized.

-

Standard Operating Procedure (SOP): A written SOP detailing the specific hazards and handling procedures for this compound must be available to all personnel.

-

Training: All researchers must be trained on this SOP and general laboratory chemical safety before working with the compound.

-

Section 4: Personal Protective Equipment (PPE) Protocol

PPE is the final barrier between the researcher and the chemical. Its selection must be based on the identified hazards.

Table 2: Required PPE for Handling this compound

| Body Part | Protection | Standard | Rationale & Causality |

| Hands | Nitrile or Neoprene Gloves | ASTM F739 / EN 374 | Prevents skin contact, which causes irritation.[1][7] Double-gloving is recommended for extended operations. Always inspect gloves for defects before use and wash hands thoroughly after removal.[6] |

| Eyes/Face | Chemical Safety Goggles & Face Shield | ANSI Z87.1 / EN 166 | Protects against splashes and dust that can cause serious eye damage.[6][8] A face shield is required when there is a significant splash risk. |

| Body | Flame-Resistant Laboratory Coat | NFPA 2112 | Protects skin from incidental contact and provides a removable barrier in case of a spill.[6] |